molecular formula C7H4BrF3O B1391345 1-Bromo-2-difluoromethoxy-3-fluoro-benzene CAS No. 954235-98-4

1-Bromo-2-difluoromethoxy-3-fluoro-benzene

Cat. No.: B1391345
CAS No.: 954235-98-4
M. Wt: 241 g/mol
InChI Key: KUCGCFDIABRYPJ-UHFFFAOYSA-N
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Description

1-Bromo-2-difluoromethoxy-3-fluoro-benzene is a fluorinated aromatic compound characterized by a bromine atom at position 1, a difluoromethoxy group (-OCF₂) at position 2, and a fluorine atom at position 3 on the benzene ring. This compound is part of a broader class of halogenated aromatics used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in cross-coupling reactions. These analogs share the molecular formula C₇H₅BrF₂O (F.W. 223.02) and exhibit boiling points in the range of 85–87°C/15 mmHg, with hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGCFDIABRYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669671
Record name 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954235-98-4
Record name 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene involves several steps. One common method includes the bromination of 2-difluoromethoxy-3-fluoro-benzene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-3-fluoro-benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-difluoromethoxy-3-fluoro-benzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution patterns and electronic effects in aromatic compounds.

    Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1-Bromo-2-difluoromethoxy-3-fluoro-benzene exerts its effects is primarily through its interactions with various molecular targets. The presence of bromine, fluorine, and difluoromethoxy groups influences its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers of Difluoromethoxy-Substituted Bromobenzenes

The position of the difluoromethoxy group significantly influences physical and chemical properties:

Compound Name CAS No. Molecular Formula Boiling Point (°C/mmHg) Hazards (H-Codes) Reference
1-Bromo-2-(difluoromethoxy)benzene 175278-33-8 C₇H₅BrF₂O 85–87/15 H315, H319, H335
1-Bromo-3-(difluoromethoxy)benzene 262587-05-3 C₇H₅BrF₂O Not reported H315, H319, H335

Key Observations :

  • Boiling Point : The ortho-substituted isomer (2-difluoromethoxy) has a lower boiling point compared to meta-substituted analogs, likely due to steric effects altering intermolecular interactions.
  • Reactivity : Ortho-substitution may enhance steric hindrance in reactions like Suzuki-Miyaura coupling, whereas meta-substituted derivatives could exhibit different regioselectivity in electrophilic substitution.

Bromo-Fluoro Derivatives with Additional Substituents

Compounds with chloro, nitro, or methyl groups demonstrate how substituent diversity impacts properties:

Compound Name CAS No. Molecular Formula Molecular Weight Key Properties/Applications Reference
1-Bromo-3-chloro-5-fluorobenzene 33863-76-2 C₆H₃BrClF 209.45 Density: 1.72 g/cm³; Refractive Index: 1.547
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ 258.02 Purity: 95%; nitro group enhances electrophilic reactivity
2-Bromo-1,3-difluorobenzene 64248-56-2 C₆H₃BrF₂ 192.99 Flash Point: 53°C; used in custom synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the difluoromethoxy analog .

Key Observations :

  • Consistent Hazards : Most compounds in this class require stringent handling protocols due to skin/eye irritation risks .

Biological Activity

1-Bromo-2-difluoromethoxy-3-fluoro-benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique arrangement of bromine, fluorine, and difluoromethoxy groups in its molecular structure allows for diverse interactions with biological targets, making it a candidate for various applications in medicinal chemistry and drug discovery.

The biological activity of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms influences its reactivity and binding affinity to different enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates several areas where this compound exhibits notable biological activity:

Antimicrobial Properties

Preliminary studies suggest that 1-Bromo-2-difluoromethoxy-3-fluoro-benzene possesses antimicrobial activity against certain bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of metabolic pathways, which could lead to bacterial cell death.

Anticancer Potential

Initial investigations have shown that the compound may induce apoptosis in cancer cell lines. This effect is thought to occur through mechanisms involving oxidative stress, which can lead to cellular damage and eventual cell death.

Enzyme Inhibition

Specific studies have demonstrated that this compound can inhibit certain enzymes critical for disease progression. For instance, it may act on kinases or phosphatases involved in cancer signaling pathways, thereby interfering with tumor growth and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectMechanismReference
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
AnticancerInduction of apoptosisOxidative stress
Enzyme InhibitionInhibition of key signaling enzymesModulation of signaling pathways

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, 1-Bromo-2-difluoromethoxy-3-fluoro-benzene was tested for its cytotoxic effects. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers programmed cell death in malignant cells. The study utilized flow cytometry and Western blotting techniques to quantify apoptotic cells and assess protein expression related to apoptosis.

Table 2: Cytotoxicity Results

Concentration (µM)% Cell ViabilityApoptosis Marker (Annexin V)
1085Low
2560Moderate
5030High

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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